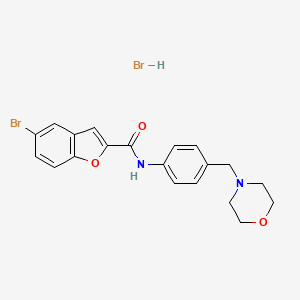

C20H20Br2N2O3

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20Br2N2O3 |

|---|---|

Molecular Weight |

496.2 g/mol |

IUPAC Name |

5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide;hydrobromide |

InChI |

InChI=1S/C20H19BrN2O3.BrH/c21-16-3-6-18-15(11-16)12-19(26-18)20(24)22-17-4-1-14(2-5-17)13-23-7-9-25-10-8-23;/h1-6,11-12H,7-10,13H2,(H,22,24);1H |

InChI Key |

UFHSRHAXZVKKCF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for C20h20br2n2o3 and Its Derivatives

Strategic Retrosynthetic Analysis of the C20H20Br2N2O3 Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For a molecule with the complexity of C20H20Br2N2O3, which contains a dibrominated, nitrogen-containing heterocyclic core, this process is crucial. The analysis begins by conceptually deconstructing the target molecule into simpler, commercially available starting materials through a series of logical steps.

A plausible core for C20H20Br2N2O3 could be a substituted indole (B1671886) or a related alkaloid framework, given the prevalence of such structures in natural products and medicinally relevant compounds. lboro.ac.ukresearchgate.net The presence of two bromine atoms suggests a late-stage halogenation or the use of pre-brominated precursors. The nitrogen and oxygen atoms are likely part of functional groups such as amides, ethers, or within the heterocyclic system itself.

Key disconnections in the retrosynthetic analysis might involve:

C-N bond formation: This could be achieved through well-established methods like the Buchwald-Hartwig amination or a Pictet-Spengler reaction, which are common in alkaloid synthesis. nih.govnih.gov

C-C bond formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for constructing the carbon skeleton. nobelprize.orgresearchgate.net

Heterocycle formation: The indole or quinoline (B57606) core could be assembled via classic methods like the Fischer indole synthesis or more modern C-H activation strategies. thieme-connect.comresearchgate.net

A hypothetical retrosynthetic pathway could start by disconnecting the amide bond, leading to a carboxylic acid and an amine. Further disconnection of the heterocyclic core could lead back to simpler aromatic precursors like a dibromoaniline derivative.

Total Synthesis Approaches to C20H20Br2N2O3

The total synthesis of a complex molecule like C20H20Br2N2O3 is a significant undertaking that showcases the power of modern synthetic chemistry.

Key Synthetic Transformations and Reaction Conditions

The construction of the C20H20Br2N2O3 scaffold would rely on a series of key transformations. Based on the synthesis of related brominated tryptamine (B22526) and indole alkaloids, the following reactions are likely to be pivotal: researchgate.netrsc.orgmdpi.comtci-thaijo.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for creating C-C and C-N bonds. For instance, a Suzuki coupling could be used to join an arylboronic acid with a halogenated aromatic ring, while a Buchwald-Hartwig amination could form a key C-N bond in the heterocyclic core. nobelprize.orgmit.eduacs.org The mechanism of these reactions typically involves an oxidative addition, transmetalation, and reductive elimination sequence. nobelprize.org

| Reaction | Catalyst | Reagents | Purpose |

| Suzuki Coupling | Pd(OAc)2 / Ligand | Arylboronic acid, Aryl halide, Base | C-C bond formation |

| Heck Reaction | Pd(OAc)2 / Ligand | Alkene, Aryl halide, Base | C-C bond formation |

| Buchwald-Hartwig Amination | Pd catalyst / Ligand | Amine, Aryl halide, Base | C-N bond formation |

Cyclization Reactions: The formation of the heterocyclic core is a critical step. An intramolecular Heck reaction could be employed to form a new ring by coupling an alkene and an aryl halide within the same molecule. Another powerful method is the Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring from an o-iodoaniline and an alkyne. arabjchem.org

Stereoselective and Regioselective Synthesis of C20H20Br2N2O3 Isomers

For a molecule with multiple stereocenters and functional groups, controlling the stereochemistry and regiochemistry is paramount.

Stereoselective Synthesis: This involves creating a specific stereoisomer of the molecule. This can be achieved using chiral catalysts, chiral auxiliaries, or by employing stereoselective reactions. nih.govnih.govrsc.org For example, an asymmetric Pictet-Spengler reaction can be used to set the stereochemistry at a key carbon center in the synthesis of indole alkaloids. nih.gov The use of enzymes can also provide high levels of stereoselectivity in certain transformations. nih.gov

Regioselective Synthesis: This focuses on controlling the position of functional groups on the molecule. The bromination of phenols, for instance, can be challenging due to the similar reactivity of the ortho and para positions. However, specific reagents and conditions have been developed to achieve high regioselectivity. chemistryviews.org In the context of C20H20Br2N2O3, regioselective C-H activation, directed by a functional group on the molecule, can be used to introduce substituents at specific positions on the aromatic rings. thieme-connect.comorganic-chemistry.orgthieme-connect.deorientjchem.orgpdx.edu

Divergent Synthesis from Common Precursors to C20H20Br2N2O3 Analogs

Divergent synthesis is a powerful strategy that allows for the creation of a library of related compounds from a common intermediate. nih.govchemrxiv.orgacs.orgbeilstein-journals.org This approach is particularly valuable for exploring structure-activity relationships in drug discovery.

For C20H20Br2N2O3, a key intermediate, such as a functionalized indole or quinoline core, could be synthesized on a large scale. This intermediate could then be subjected to a variety of late-stage functionalization reactions to produce a range of analogs with different substituents. For example, the bromine atoms could be replaced with other functional groups via palladium-catalyzed cross-coupling reactions, or the nitrogen and oxygen atoms could be further elaborated. This strategy has been successfully applied to the synthesis of various classes of alkaloids, including the Aspidosperma and yohimbinoid alkaloids. nih.govchemrxiv.org

Green Chemistry Principles and Sustainable Synthesis of C20H20Br2N2O3

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. pnas.org In the synthesis of a complex molecule like C20H20Br2N2O3, these principles can be applied in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or supercritical fluids. rsc.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. pnas.orgzenodo.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

The use of enzymatic and chemoenzymatic strategies is a particularly promising green approach for alkaloid synthesis. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. nih.gov

Catalytic Methods and Mechanistic Considerations in C20H20Br2N2O3 Synthesis

Catalytic methods are at the heart of modern organic synthesis, enabling efficient and selective transformations. pnas.orgzenodo.orgmdpi.comnih.gov

Transition Metal Catalysis: Palladium, rhodium, and iridium complexes are widely used to catalyze a variety of reactions, including C-H activation, cross-coupling, and cyclization reactions. arabjchem.orgnih.govbeilstein-journals.orgrsc.org The choice of catalyst and ligand can have a profound impact on the outcome of a reaction, allowing for catalyst-controlled site-selective functionalization. nih.gov

Mechanistic Understanding: A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and developing new catalytic systems. mit.eduacs.org For example, detailed mechanistic studies of palladium-catalyzed cross-coupling reactions have elucidated the key steps of oxidative addition, transmetalation, and reductive elimination. nobelprize.orgmit.eduacs.org Similarly, understanding the mechanism of C-H activation allows for the rational design of directing groups and catalysts for regioselective functionalization. researchgate.net

Recent advances include the combination of transition metal catalysis with photoredox catalysis, which can enable novel transformations under mild conditions. beilstein-journals.org

Advanced Structural Characterization and Stereochemical Analysis of C20h20br2n2o3

Advanced Spectroscopic Techniques for Detailed C20H20Br2N2O3 Structural Elucidationrsc.orgresearchgate.netopenaccessjournals.com

The definitive structure of a complex organic molecule like C20H20Br2N2O3 requires a combination of advanced spectroscopic methods. openaccessjournals.com These techniques probe the molecule's atomic connectivity, functional groups, and three-dimensional arrangement. openaccessjournals.comnumberanalytics.com

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of C20H20Br2N2O3 (e.g., 2D-NMR, Solid-State NMR)rsc.orgresearchgate.netamazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. openaccessjournals.com For C20H20Br2N2O3, a comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning the specific arrangement of atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the identified compound 1-Benzyl-5,7-dibromo-3-hydroxy-3-(piperidin-1-ylmethyl)indolin-2-one, specific signals were observed, such as a doublet at δ 7.28 ppm corresponding to an aromatic proton. rsc.orgresearchgate.net The ¹³C NMR spectrum reveals the chemical shifts of the 20 carbon atoms, indicating the presence of carbonyl groups, aromatic rings, and aliphatic chains.

2D-NMR Spectroscopy: To unambiguously connect the atoms, 2D-NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule's fragments, like the piperidine (B6355638) ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments (like the benzyl group, the oxindole (B195798) core, and the piperidinylmethyl side chain) to build the final molecular structure.

Solid-State NMR (ssNMR): While solution-state NMR provides data on the molecule's average conformation, ssNMR can analyze the compound in its crystalline powder form. This technique is particularly useful for studying polymorphism—the existence of different crystal structures for the same compound—and provides insights into the molecular packing and intermolecular interactions in the solid state.

A summary of representative, hypothetical NMR data for a compound with this formula is presented below.

Table 1: Illustrative NMR Data for C20H20Br2N2O3

| Technique | Parameter | Expected Observations |

| ¹H NMR | Chemical Shift (δ) | Signals in regions for aromatic protons (6.5-8.0 ppm), benzylic protons (~4.5-5.5 ppm), aliphatic protons (1.5-4.0 ppm), and hydroxyl protons (variable). |

| Coupling Constants (J) | Provides information on the dihedral angles between adjacent protons, aiding in conformational analysis. | |

| ¹³C NMR | Chemical Shift (δ) | Signals for carbonyl carbon (~170-180 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (20-70 ppm). |

| 2D-NMR | COSY | Cross-peaks showing H-H couplings within the piperidine and benzyl fragments. |

| HSQC | Correlations linking each proton to its directly attached carbon. | |

| HMBC | Key correlations from benzylic CH₂ protons to the oxindole quaternary carbon and aromatic carbons. |

Chiroptical Spectroscopy (e.g., CD, VCD, OR) for C20H20Br2N2O3 Stereochemistry

The identified structure of C20H20Br2N2O3 contains a chiral center at the C3 position of the oxindole ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy is essential for determining the absolute configuration of such chiral molecules. mdpi.comcore.ac.uk

Optical Rotation (OR): This is a measurement of the rotation of plane-polarized light by a chiral sample. While it confirms optical activity, it is often insufficient on its own to assign the absolute configuration without reference to a known standard.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores (light-absorbing parts of the molecule) near the chiral center. youtube.com The resulting spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the molecule's stereochemistry. youtube.com By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for both possible enantiomers (R and S), the absolute configuration can be determined. acs.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. quick.cz It provides a wealth of stereochemical information from the entire molecule, not just the chromophoric regions. Comparing the experimental VCD spectrum to computational predictions provides a powerful and independent method for confirming the absolute configuration. core.ac.uk

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for C20H20Br2N2O3 Functional Group Analysisresearchgate.netopenaccessjournals.com

Vibrational spectroscopy is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. openaccessjournals.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly effective for identifying polar functional groups. For C20H20Br2N2O3, key vibrational bands would confirm the presence of the hydroxyl (-OH), amide carbonyl (C=O), aromatic rings (C=C stretching), and C-N bonds.

Table 2: Illustrative Vibrational Frequencies for C20H20Br2N2O3

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) |

| Amide (N-C=O) | C=O Stretch | 1710 - 1670 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| C-N Bond | C-N Stretch | 1350 - 1000 |

| C-Br Bond | C-Br Stretch | 680 - 515 |

X-ray Diffraction Analysis of C20H20Br2N2O3 Crystal Structuresrsc.orgresearchgate.net

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule. rsc.orgresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral centers. For a related compound, X-ray diffraction was used to unequivocally establish its structure. rsc.org

Table 3: Hypothetical Crystallographic Data for C20H20Br2N2O3

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Angle (N-C-C) | ~110° |

Conformational Landscape and Dynamic Studies of C20H20Br2N2O3

The molecule C20H20Br2N2O3 possesses several rotatable single bonds, leading to a complex conformational landscape. libretexts.org Conformational analysis studies the relative energies and stabilities of these different spatial arrangements (conformers). libretexts.orglumenlearning.com

The flexibility of the piperidine ring and the rotation around the bonds connecting the benzyl group and the piperidinylmethyl side chain to the central oxindole core are of particular interest. The stability of different conformers is influenced by steric hindrance (avoiding clashes between bulky groups) and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and nearby atoms. lumenlearning.comutdallas.edu

Computational methods, such as Density Functional Theory (DFT), are often used to model the potential energy surface of the molecule, identifying low-energy (stable) conformers and the transition states that separate them. nih.govchemrxiv.org Experimental techniques like variable-temperature NMR can provide information on the dynamic processes and energy barriers between different conformations in solution.

Isomeric Purity and Diastereomeric Excess Determination for C20H20Br2N2O3

Since C20H20Br2N2O3 is a chiral compound, it is critical to determine the isomeric purity of a synthesized sample. libretexts.org This refers to quantifying the amount of the desired enantiomer relative to the unwanted one, a value expressed as enantiomeric excess (ee).

The primary method for determining enantiomeric purity is chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov The two enantiomers of C20H20Br2N2O3 will interact differently with the chiral stationary phase, causing them to travel through the column at different rates and emerge as separate peaks. The relative area of these peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for precise calculation of the enantiomeric excess. libretexts.org

Alternatively, NMR spectroscopy in the presence of a chiral solvating agent can be used. libretexts.orgrsc.org The chiral agent forms transient diastereomeric complexes with each enantiomer, which results in separate, distinguishable signals in the NMR spectrum, allowing for quantification. libretexts.org

Chemical Reactivity and Mechanistic Investigations of C20h20br2n2o3

Reaction Kinetics and Thermodynamic Profiles of C20H20Br2N2O3 Transformations

The synthesis of 3-substituted-3-hydroxy-2-oxindole derivatives, such as the title compound, involves the ring-opening of a spiro-epoxyoxindole precursor by a nucleophile. rsc.org The kinetics and thermodynamics of this transformation are crucial in determining the final product structure.

Investigations into the ring-opening of a related spiro-epoxyoxindole with morpholine (B109124) (an amine nucleophile) highlight the competition between kinetic and thermodynamic control. rsc.org Three potential mechanistic pathways have been proposed:

Path A and B: These pathways proceed through the formation of a more stable carbocation after the initial protonation of the epoxide ring. The nucleophilic attack occurs at the more hindered site, leading to the thermodynamically stable product. rsc.org

Path C: This pathway involves a direct nucleophilic attack at the less hindered site after protonation, resulting in the kinetically controlled product. rsc.org

In the absence of an acid catalyst like p-TsOH, a pseudo SN2 mechanism is suggested, which also yields the kinetically favored product. rsc.org The solvent can play a role in activating the epoxide ring, and the transition state can be stabilized by hydrogen bonding. rsc.org While specific rate constants for the formation of 1-Benzyl-5,7-dibromo-3-hydroxy-3-(piperidin-1-ylmethyl)indolin-2-one have not been reported, this model provides a framework for understanding its formation. The reaction is generally accelerated in microdroplets, where partial solvation of reagents at the solution-air interface can lower the activation energy by orders of magnitude. nih.gov

Table 1: Proposed Mechanistic Pathways for Amine-Mediated Epoxide Ring-Opening

| Pathway | Key Feature | Product Type |

|---|---|---|

| Path A/B | Formation of a stable carbocation; attack at the more hindered site. | Thermodynamic |

| Path C | Direct nucleophilic attack at the less hindered site. | Kinetic |

| Pseudo SN2 | No acid catalyst; solvent-activated ring opening. | Kinetic |

This table is based on mechanistic studies of related 3-substituted-3-hydroxy-2-oxindole syntheses. rsc.org

Photochemical and Thermal Decomposition Pathways of C20H20Br2N2O3

The stability of a molecule under thermal or photochemical stress is determined by the strength of its chemical bonds. taylorandfrancis.com Thermal decomposition is an endothermic process where heat energy breaks these bonds. taylorandfrancis.com

Thermal Decomposition: The compound 1-Benzyl-5,7-dibromo-3-hydroxy-3-(piperidin-1-ylmethyl)indolin-2-one has a reported melting point of 170–172 °C, which indicates the temperature range where its solid lattice structure breaks down. rsc.org Above this temperature, further heating would likely initiate decomposition. The likely pathways for thermal decomposition would involve the cleavage of the weakest bonds first. This could include the C-Br bonds, the C-N bond of the piperidine (B6355638) moiety, or fragmentation of the oxindole (B195798) ring itself. The decomposition of similar heterocyclic structures often occurs in multiple stages, involving the loss of side chains followed by the fragmentation of the core ring structure at higher temperatures. scitechnol.comscirp.org Studies on other complex organic molecules show decomposition can begin at temperatures as low as 200°C and proceed through various steps to final pyrolysis at much higher temperatures. scirp.orgnih.gov

Photochemical Decomposition: Photochemical decomposition is initiated by the absorption of light, which excites the molecule to a higher energy state, potentially leading to bond cleavage. rsc.org The aromatic rings and the carbonyl group (C=O) in the oxindole structure are chromophores that can absorb UV or visible light. Upon excitation, radical species can be formed, initiating degradation pathways. For instance, photochemical reactions can be initiated by charge-transfer excitation from an aromatic system to a suitable acceptor. rsc.org The presence of bromine atoms could also influence the photochemical behavior, as C-Br bonds can be susceptible to photolytic cleavage. Specific studies on the photochemical decomposition of this compound are not available, but the general principles suggest that exposure to high-energy light would likely lead to its degradation. rsc.orgnih.gov

Redox Behavior and Electrochemistry of C20H20Br2N2O3

Redox reactions involve the transfer of electrons, changing the oxidation states of the atoms involved. wikipedia.org The electrochemical properties of a compound describe its behavior at an electrode interface and its tendency to be oxidized or reduced. ncert.nic.in

The C20H20Br2N2O3 molecule possesses several functional groups that can participate in redox processes. The oxindole core is known to be electrochemically active. The tertiary amine (piperidine) can be oxidized, and the brominated aromatic ring can undergo reductive dehalogenation under certain conditions.

Metal-Mediated and Organocatalytic Reactions Involving C20H20Br2N2O3

Organocatalysis: The synthesis of 1-Benzyl-5,7-dibromo-3-hydroxy-3-(piperidin-1-ylmethyl)indolin-2-one is an example of an amine-mediated reaction, which falls under the broader category of organocatalysis. rsc.org Organocatalysis uses small organic molecules to accelerate chemical reactions. mdpi.comresearchgate.net In this case, the piperidine acts as a nucleophile that attacks the epoxide ring, leading to its opening. rsc.org This type of reaction is foundational in building complex molecules from simpler precursors. oaes.cc Chiral amines are often used in organocatalysis to induce stereoselectivity, leading to the formation of specific enantiomers. princeton.edu

Metal-Mediated Reactions: Transition metals are frequently used to catalyze or mediate a wide array of organic reactions, including the formation of heterocyclic rings like furans and pyrroles. nih.govarkat-usa.org Metals such as palladium, gold, copper, and titanium can activate substrates and facilitate bond formations that are otherwise difficult to achieve. arkat-usa.orgmdpi.com While the synthesis of this specific C20H20Br2N2O3 isomer did not report the use of metal catalysts, the functional groups present suggest potential for such reactions. For example, the bromine atoms on the aromatic ring are suitable handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), which could be used to further functionalize the molecule. ntu.edu.sgnih.gov

Table 2: Potential Catalytic Transformations

| Catalysis Type | Potential Reaction | Reactive Site |

|---|---|---|

| Organocatalysis | Nucleophilic epoxide ring-opening | Spiro-epoxyoxindole precursor |

| Metal-Mediated | Cross-coupling reactions | C-Br bonds on the aromatic ring |

This table highlights potential reactions based on the compound's structure and general catalytic principles. rsc.orgmdpi.com

Hydrogen Bonding and Non-Covalent Interactions in C20H20Br2N2O3

Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen. khanacademy.orgchemistrystudent.comcsbsju.edu These interactions play a critical role in determining molecular conformation, crystal packing, and interactions with other molecules. libretexts.org

The structure of 1-Benzyl-5,7-dibromo-3-hydroxy-3-(piperidin-1-ylmethyl)indolin-2-one contains a hydroxyl (-OH) group and nitrogen atoms, which can act as hydrogen bond donors and acceptors, respectively. rsc.org

Hydrogen Bond Donor: The hydrogen of the hydroxyl group.

Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group, the carbonyl oxygen of the oxindole ring, and the nitrogen atom of the piperidine ring.

These interactions can occur between two or more molecules (intermolecular) or within the same molecule (intramolecular). In the synthesis of a related analogue, X-ray diffraction studies confirmed a structure where hydrogen bonding helped to stabilize the transition state of the ring-opening reaction. rsc.org The presence of these strong non-covalent interactions would be expected to influence the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling of C20h20br2n2o3

Quantum Mechanical (QM) Studies of C20H20Br2N2O3 Electronic Structure and Properties

Quantum mechanics (QM) forms the bedrock for comprehending the intrinsic properties of molecules. wikipedia.organl.gov By solving the Schrödinger equation for a given system, QM methods can elucidate the electronic distribution and energy levels, which are fundamental to a molecule's chemical identity and behavior. wikipedia.orgstanford.eduwikipedia.org These studies are essential not only for physicists and chemists but also for a wide range of science and engineering disciplines. stanford.edu

Density Functional Theory (DFT) Calculations for C20H20Br2N2O3 Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for predicting the reactivity of molecules like C20H20Br2N2O3. chemtools.orgresearchgate.netmdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach allows for the calculation of various reactivity descriptors that offer both qualitative understanding and quantitative prediction of chemical behavior. chemtools.org

Local reactivity descriptors, including Fukui functions and dual descriptors, are employed to identify specific reactive sites within the C20H20Br2N2O3 molecule. chemtools.orgresearchgate.net These descriptors help in predicting where an electrophilic or nucleophilic attack is most likely to occur. chemtools.org For example, a study on quinoline-4-one derivatives demonstrated how substituents like bromine can influence the acidity of specific atoms within the molecule. researchgate.net

The following table outlines key DFT-derived reactivity descriptors and their significance in predicting the chemical behavior of C20H20Br2N2O3.

| Descriptor | Symbol | Significance for C20H20Br2N2O3 |

| Global Descriptors | ||

| HOMO Energy | EHOMO | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ΔE | A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness | η | Represents the resistance to change in electron distribution. |

| Local Descriptors | ||

| Fukui Function | f(r) | Identifies the most reactive sites for nucleophilic and electrophilic attacks. chemtools.org |

| Dual Descriptor | Δf(r) | Provides a clearer picture of electrophilic and nucleophilic sites. researchgate.net |

This table provides a generalized framework for the application of DFT in reactivity prediction. Specific values for C20H20Br2N2O3 would require dedicated computational studies.

Molecular Dynamics (MD) Simulations of C20H20Br2N2O3 Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the solvation and intermolecular interactions of C20H20Br2N2O3. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how C20H20Br2N2O3 interacts with solvent molecules and other solutes over time. nih.gov

These simulations are crucial for understanding how the compound behaves in different environments, such as in aqueous solution or in a nonpolar solvent. For instance, MD simulations can reveal the structure of the solvation shell around C20H20Br2N2O3, identifying preferential interactions between specific atoms of the solute and the solvent molecules. randallcygan.comchemrxiv.org Furthermore, MD can be used to study the aggregation behavior of C20H20Br2N2O3 molecules, which is important for understanding its physical properties and potential biological activity. rsc.org

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for C20H20Br2N2O3 Analogs

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are computational techniques used to establish relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These methods are particularly useful for the rational design and optimization of analogs of C20H20Br2N2O3. nih.gov

In a typical QSAR/QSPR study, a set of molecular descriptors is calculated for each compound in a training set. nih.gov These descriptors, which can encode 2D or 3D structural features, are then used to build a mathematical model that correlates with the observed activity or property. nih.govresearchgate.net This model can then be used to predict the activity or property of new, untested compounds. Machine learning algorithms are increasingly being used to develop robust and predictive QSAR/QSPR models. nih.govmdpi.com

Prediction of Spectroscopic Signatures of C20H20Br2N2O3

Computational methods can be used to predict the spectroscopic signatures of C20H20Br2N2O3, which is invaluable for its experimental identification and characterization. aps.org Techniques such as DFT and ab initio calculations can be employed to predict various types of spectra, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants of NMR-active nuclei (e.g., 1H, 13C) can be predicted. These predictions are instrumental in the interpretation of experimental NMR spectra for structure elucidation.

Electronic Spectroscopy (UV-Vis): The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

The following table illustrates the types of spectroscopic data that can be predicted for C20H20Br2N2O3 and their utility.

| Spectroscopic Technique | Predicted Parameters | Utility for C20H20Br2N2O3 |

| Infrared (IR) / Raman | Vibrational Frequencies, Intensities | Identification of functional groups, conformational analysis. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Detailed structural elucidation, stereochemical assignment. |

| UV-Visible (UV-Vis) | Absorption Wavelengths (λmax), Oscillator Strengths | Information on electronic structure and conjugated systems. |

This table provides a general overview. Accurate predictions require specific computational studies on C20H20Br2N2O3.

Reaction Mechanism Prediction and Transition State Analysis for C20H20Br2N2O3

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving C20H20Br2N2O3. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. smu.edu

The transition state is a high-energy, transient species that represents the bottleneck of a reaction. schrodinger.com Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor in determining the reaction rate. schrodinger.com Methods like DFT are commonly used to perform transition state searches and calculate reaction pathways. schrodinger.com Understanding the reaction mechanism at this level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org The integration of machine learning with quantum mechanics is also accelerating the prediction of reaction pathways. chemrxiv.orgnih.gov

Structure Activity Relationship Sar Studies for C20h20br2n2o3 Analogs in Molecular Recognition

Design and Synthesis of Systematic C20H20Br2N2O3 Analogs

The design and synthesis of analogs of C20H20Br2N2O3, a representative meta-diamide compound, are grounded in established principles of medicinal chemistry, often starting from a known active molecule, such as Broflanilide. nih.gov The synthetic strategies typically involve multi-step reactions to introduce diverse functionalities and observe their effect on biological activity.

A common synthetic route begins with the preparation of a key intermediate, such as 2-fluoro-3-(N-methylbenzamido)benzoic acid. nih.gov This intermediate can be derived from methyl 2-fluoro-3-nitrobenzoate. nih.gov The synthesis of thioether-containing m-diamide compounds, for instance, involves the reaction of an appropriate benzamide (B126) with a substituted benzoyl chloride in the presence of trimethylamine (B31210) and dichloromethane. scirea.org

The introduction of bromine atoms, a key feature of the C20H20Br2N2O3 scaffold, is often achieved through electrophilic substitution reactions. For example, N-Bromosuccinimide (NBS) is a common reagent used for bromination. nih.govscirea.org The conditions for this reaction, such as the solvent and temperature, can be critical. In some cases, refluxing in N,N-dimethylformamide (DMF) for several hours is effective. scirea.org However, the specific reaction conditions may need to be optimized depending on the substrate. For instance, the use of 1.1 equivalents of NBS and 2.5 equivalents of potassium carbonate under reflux has been reported to be efficient for the synthesis of certain brominated target compounds. nih.gov It is important to note that the reaction conditions can sometimes lead to unexpected side reactions, such as the loss of a methyl group from an amide nitrogen. scirea.org

The synthesis of a diverse library of analogs involves varying the substituents at different positions of the molecular scaffold. This systematic modification allows for a thorough exploration of the chemical space around the parent compound and is essential for establishing a comprehensive structure-activity relationship. rhhz.net

Investigating Structural Modulations on C20H20Br2N2O3 Ligand-Receptor Interactions

The interaction of C20H20Br2N2O3 analogs with their biological targets, such as enzyme active sites or protein binding pockets, is highly dependent on their three-dimensional structure and the nature of their substituents. mdpi.com Structure-activity relationship (SAR) studies are crucial for understanding these interactions and for the rational design of more effective compounds. researchgate.net

SAR analyses of meta-diamide analogs have revealed several key insights. For instance, the nature and position of substituents on the phenyl rings can significantly influence biological activity. In a study of sulfide-containing m-diamide compounds, analogs with a methyl group at the R1 position and a bromine atom at the R2 position showed high lethality against Aphis craccivora. nih.gov The introduction of a sulfoxide (B87167) group also proved to be a beneficial modification. nih.gov

In another study focusing on sulfur-containing derivatives, compounds with a cyano (CN) group at the R2 position exhibited better insecticidal activity against Plutella xylostella compared to other analogs. scirea.org Conversely, modifying the heptafluoroisopropyl (B10858302) group of Broflanilide with sulfur-containing derivatives was found to be generally ineffective. scirea.org

The following table summarizes the impact of different substituents on the insecticidal activity of m-diamide analogs against Plutella xylostella at a concentration of 500 mg·L−1, as reported in one study. scirea.org

| Compound ID | R1 Substituent | R2 Substituent | Lethality Rate (%) |

| A-1 | H | H | 23.33 |

| A-2 | CF3 | H | 36.67 |

| D-3 | H | CN | 46.67 |

| E-3 | CF3 | CN | 50.00 |

| F-3 | Br | CN | 34.48 |

These findings highlight that even small structural modifications can have a significant impact on the ligand-receptor interactions and, consequently, the biological activity of the compound. The electronic and steric properties of the substituents play a crucial role in determining the binding affinity and efficacy of the analogs.

Rational Design Principles for C20H20Br2N2O3-Based Molecular Probes

The development of C20H20Br2N2O3-based molecular probes requires a rational design approach that integrates an understanding of the SAR with the principles of probe design. nih.gov Molecular probes are essential tools for studying biological systems, allowing for the visualization and quantification of target molecules. nih.gov

Key principles for designing C20H20Br2N2O3-based molecular probes include:

Target Specificity: The probe must exhibit high selectivity for its intended biological target to avoid off-target effects and ensure accurate detection. This is achieved by leveraging the SAR data to identify the structural motifs that confer the highest affinity and specificity.

Reporter Group: A reporter group, such as a fluorophore or a biotin (B1667282) tag, must be incorporated into the molecule. nih.gov The choice of the reporter group depends on the specific application and the detection method to be used.

Linker: A linker may be necessary to connect the reporter group to the core C20H20Br2N2O3 scaffold. The linker should be designed to not interfere with the binding of the probe to its target.

Preservation of Binding Affinity: The modifications made to the C20H20Br2N2O3 scaffold to introduce the reporter group and linker should not significantly compromise its binding affinity for the target receptor.

The design process often involves an iterative cycle of design, synthesis, and biological evaluation to optimize the properties of the molecular probe.

Conformational Flexibility and Its Impact on C20H20Br2N2O3 Molecular Recognition

The conformational flexibility of a ligand is a critical factor influencing its ability to bind to a receptor. nih.govuq.edu.au For C20H20Br2N2O3 and its analogs, the ability to adopt different conformations can have a significant impact on their molecular recognition properties.

The meta-diamide scaffold possesses a degree of rotational freedom around the amide bonds and the single bonds connecting the phenyl rings. This flexibility allows the molecule to adapt its shape to fit into the binding pocket of a receptor, a concept often described by the "induced fit" model of ligand-receptor binding. researchgate.net

The nature of the substituents can influence the conformational preferences of the molecule. Bulky substituents may restrict rotation around certain bonds, leading to a more rigid conformation. Conversely, smaller and more flexible side chains can allow for a greater range of accessible conformations. nih.gov

The interplay between conformational flexibility and pre-organization is crucial for binding. While a flexible ligand can adapt to the receptor's binding site, a more pre-organized ligand that already possesses a conformation complementary to the binding site may bind with higher affinity due to a lower entropic penalty upon binding.

Understanding the conformational landscape of C20H20Br2N2O3 analogs through computational modeling and experimental techniques, such as NMR spectroscopy, can provide valuable insights for the design of new analogs with improved binding affinities and specificities. nih.gov

Analytical Methods Development for C20h20br2n2o3

Chromatographic Separation and Purification Techniques for C20H20Br2N2O3

The effective separation and purification of C20H20Br2N2O3 from synthesis reaction mixtures or complex matrices are foundational to its analysis. The choice of technique would depend on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the presence of nitrogen and oxygen, suggesting potential polarity, and a relatively high molecular weight, HPLC is a primary candidate for the analysis of C20H20Br2N2O3. A method could be developed using reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 or C8 column would likely be effective.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be optimized.

Detection: A Diode Array Detector (DAD) or UV-Vis detector would be suitable, set to a wavelength where the molecule exhibits maximum absorbance.

Gas Chromatography (GC): If C20H20Br2N2O3 is sufficiently volatile and thermally stable, GC would be a powerful tool, offering high resolution. The presence of two bromine atoms makes it particularly amenable to detection by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. For structural confirmation, GC coupled with Mass Spectrometry (GC-MS) is the standard.

Supercritical Fluid Chromatography (SFC): SFC presents a hybrid approach, using a supercritical fluid like carbon dioxide as the mobile phase. It can be faster than HPLC and is suitable for a wide range of polarities. This technique could be particularly useful for preparative-scale purification of C20H20Br2N2O3, as the removal of the mobile phase is straightforward.

Table 1: Illustrative Chromatographic Conditions for C20H20Br2N2O3 Analysis This data is hypothetical and serves as an example of typical parameters.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Hypothetical Retention Time (min) |

|---|---|---|---|---|

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30) | UV at 254 nm | 8.5 |

| GC | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (MS) | 15.2 |

| SFC | 2-Ethylpyridine (4.6 x 100 mm, 3 µm) | CO2 with Methanol modifier | UV at 254 nm | 4.1 |

Advanced Mass Spectrometric Approaches for C20H20Br2N2O3 Profiling

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of C20H20Br2N2O3. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. For C20H20Br2N2O3, HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass with the theoretical mass. The presence of two bromine atoms would create a characteristic isotopic pattern (due to the nearly equal abundance of 79Br and 81Br), which serves as a definitive confirmation of the number of bromine atoms in the molecule.

Techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers would be employed. Fragmentation studies (MS/MS) would be conducted to piece together the compound's structure by analyzing the daughter ions produced from the precursor ion.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for C20H20Br2N2O3 This data is for illustrative purposes.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C20H20Br2N2O3 |

| Theoretical Monoisotopic Mass | 497.9895 u |

| Measured Mass (Hypothetical) | 497.9892 u |

| Mass Error (Hypothetical) | < 1 ppm |

| Key Isotopic Peaks (M, M+2, M+4) | Characteristic 1:2:1 ratio for two bromine atoms |

Spectrophotometric and Fluorometric Quantification Methods for C20H20Br2N2O3 in Complex Matrices

For routine quantification of C20H20Br2N2O3 in samples like biological fluids or environmental extracts, spectrophotometric and fluorometric methods can be developed, offering simplicity and high throughput.

UV-Visible Spectrophotometry: If C20H20Br2N2O3 possesses a chromophore (likely, given the probable aromatic or conjugated systems in a molecule of this size), a straightforward quantification method can be developed. This would involve identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standards of known concentrations.

Fluorometry: Should the compound exhibit native fluorescence, or if it can be derivatized with a fluorescent tag, fluorometry offers a highly sensitive and selective alternative. This method would involve determining the optimal excitation and emission wavelengths and, similar to spectrophotometry, constructing a calibration curve. The selectivity of fluorometry can be a significant advantage when dealing with complex matrices, as fewer sample components are likely to interfere with the measurement.

Automation and Miniaturization in C20H20Br2N2O3 Analysis

To enhance the efficiency and throughput of C20H20Br2N2O3 analysis, automation and miniaturization are key considerations.

Automated Sample Preparation: The use of robotic liquid handlers can automate tedious and error-prone steps such as serial dilutions, reagent additions, and extractions. Techniques like solid-phase extraction (SPE) can be automated in 96-well plate formats for high-throughput sample cleanup and concentration.

Miniaturized Analytical Systems: The development of microfluidic devices, or "lab-on-a-chip" systems, could integrate sample preparation, separation, and detection into a single, small device. This would drastically reduce sample and reagent consumption, decrease analysis time, and allow for portable, on-site analysis of C20H20Br2N2O3. Coupling these micro-devices with sensitive detectors, such as a miniaturized mass spectrometer, represents the forefront of analytical chemistry.

No Published Research in Emerging Fields for C20H20Br2N2O3

Extensive investigation into the chemical compound with the molecular formula C20H20Br2N2O3 reveals a significant lack of published research in the specific emerging areas of interest outlined in the user's request. While the molecular formula is associated with specific known chemical structures, their study has been confined to other domains, primarily focusing on biological activities.

The molecular formula C20H20Br2N2O3 has been identified to correspond to multiple distinct chemical entities. These include:

1-Benzyl-5,7-dibromo-3-hydroxy-3-(piperidin-1-ylmethyl)indolin-2-one : The most prominently featured isomer in scientific literature, this compound has been synthesized and studied for its biological properties, particularly as an anti-proliferative agent. Its potential in cancer research has been the primary focus of these studies.

5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole : This is another distinct isomer identified with the same molecular formula.

(1R,2S,6S,7R,8S*)-7-Bromo-3-[(2-bromophenyl)methylcarbamoyl]-1-vinyl-9-azatricyclo[4.4.0.02,8]dec-3-ene-9-carboxylic acid methyl ester**: This complex polycyclic structure also shares the molecular formula C20H20Br2N2O3.

Despite the identification of these specific structures, a thorough search of scientific databases and literature reveals no publications or research initiatives corresponding to the requested emerging research areas. Specifically, there is no available information on the use of any compound with the formula C20H20Br2N2O3 in the following fields:

Emerging Research Areas and Future Perspectives for C20h20br2n2o3

Interdisciplinary Research Integrating C20H20Br2N2O3 Chemistry (e.g., in advanced materials, environmental sensing, or fundamental chemical biology)

Consequently, it is not possible to provide an article based on the provided outline due to the absence of research data in these specific domains. The current body of scientific knowledge on compounds with the formula C20H20Br2N2O3 is centered on their synthesis and biological evaluation, rather than the non-biological and materials science applications requested.

Q & A

Q. What are the best practices for disclosing methodological limitations in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.